molecular formula C6H4ClN3 B13020928 2-Chloroimidazo[1,2-c]pyrimidine

2-Chloroimidazo[1,2-c]pyrimidine

Cat. No.: B13020928
M. Wt: 153.57 g/mol
InChI Key: ZXYYZHLGQJBKCI-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-c]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system with a chlorine substituent at the 2-position. Its molecular formula is C₆H₄ClN₃, and it is widely studied for its applications in medicinal chemistry and materials science . The chlorine atom enhances electrophilic reactivity and modulates biological activity by influencing lipophilicity and binding interactions with molecular targets .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

2-chloroimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-5-3-10-4-8-2-1-6(10)9-5/h1-4H

InChI Key

ZXYYZHLGQJBKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=NC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization in the presence of a base. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, the production of 2-Chloroimidazo[1,2-c]pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-Chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects against diseases such as cancer, tuberculosis, and viral infections.

    Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and other biological processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity, modulate receptor functions, or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Chloroimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl at position 2 High reactivity in SNAr reactions
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine None Antimicrobial activity
8-Chloroimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl at position 8 Enhanced electrophilicity
Ethyl 8-Bromo-5-chloroimidazo... Imidazo[1,2-c]pyrimidine Br (8), Cl (5), COOEt (2) Enzyme inhibition
7-Chloro-5-methylimidazo... Imidazo[1,2-c]pyrimidine Cl (7), Me (5), CONH₂ (2) Antiviral potential
2-(4-Chlorophenyl)-3-iodoimidazo... Imidazo[1,2-a]pyrimidine 4-Cl-Ph (2), I (3) Cytotoxic activity

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